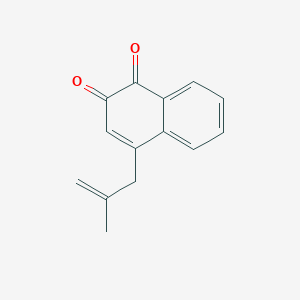
1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at the 1 and 2 positions, and a 4-(2-methyl-2-propenyl) substituent. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 1,2-naphthoquinone with an appropriate allylating agent under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of higher-order quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated naphthoquinones.
科学研究应用
1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include the mitochondrial electron transport chain and various cellular enzymes.
相似化合物的比较
Similar Compounds
1,2-Naphthoquinone: Lacks the 4-(2-methyl-2-propenyl) substituent but shares the naphthoquinone core structure.
1,4-Naphthoquinone: Has the quinone groups at the 1 and 4 positions instead of 1 and 2.
2-Methyl-1,4-naphthoquinone: Contains a methyl group and quinone groups at the 1 and 4 positions.
Uniqueness
1,2-Naphthalenedione, 4-(2-methyl-2-propenyl)- is unique due to the presence of the 4-(2-methyl-2-propenyl) substituent, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthoquinones and can lead to different applications and effects.
属性
CAS 编号 |
60404-91-3 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
4-(2-methylprop-2-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O2/c1-9(2)7-10-8-13(15)14(16)12-6-4-3-5-11(10)12/h3-6,8H,1,7H2,2H3 |
InChI 键 |
ZPPXKPGBQUVOLU-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=CC(=O)C(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Methylsulfanyl)-2-[2-(methylsulfanyl)ethoxy]ethane](/img/structure/B14619370.png)
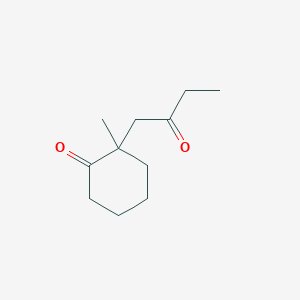


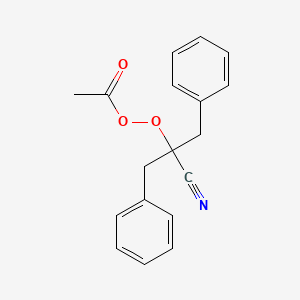
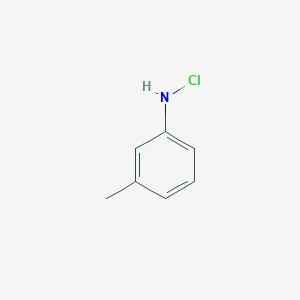
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
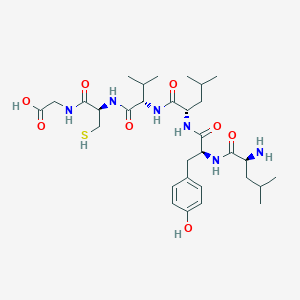
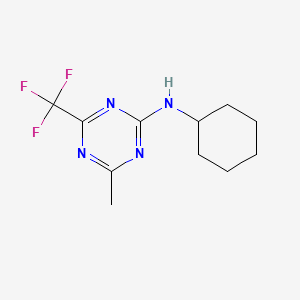
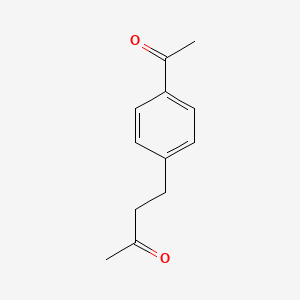

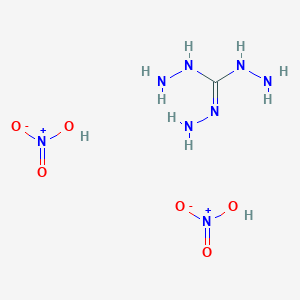
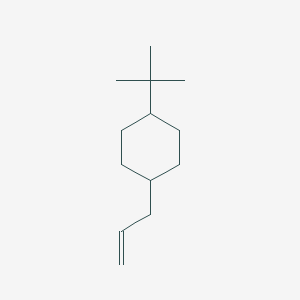
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
